molecular formula C19H14 B134943 1-Methylbenz[a]anthracene CAS No. 2498-77-3

1-Methylbenz[a]anthracene

Cat. No.: B134943
CAS No.: 2498-77-3
M. Wt: 242.3 g/mol
InChI Key: MWMBCXXTFFHALK-UHFFFAOYSA-N
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Description

1-Methylbenz[a]anthracene is a polycyclic aromatic hydrocarbon with the molecular formula C19H14 and a molecular weight of 242.31 g/mol . It is a derivative of benz(a)anthracene, characterized by the presence of a methyl group at the 1-position. This compound is known for its significant role in scientific research, particularly in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

1-Methylbenz(A)anthracene is a polycyclic aromatic hydrocarbon (PAH) that primarily targets DNA in cells . It interacts with DNA, leading to the formation of DNA adducts . These adducts can cause mutations and initiate carcinogenesis .

Mode of Action

The compound is metabolized by enzymes in the body to form reactive intermediates . These intermediates can bind covalently to DNA, forming DNA adducts . The formation of these adducts can lead to errors in DNA replication, resulting in mutations .

Biochemical Pathways

1-Methylbenz(A)anthracene affects several biochemical pathways. It is metabolized by enzymes in the liver, leading to the formation of reactive intermediates . These intermediates can then interact with DNA, leading to the formation of DNA adducts . This process can disrupt normal cellular processes and lead to carcinogenesis .

Pharmacokinetics

Like other pahs, it is likely to be absorbed through the skin, lungs, and gastrointestinal tract . Once absorbed, it is metabolized in the liver and excreted in the urine and feces .

Result of Action

The primary result of 1-Methylbenz(A)anthracene’s action is the formation of DNA adducts, which can lead to mutations and carcinogenesis . It has been shown to have high mutagenic activity in Salmonella typhimurium .

Action Environment

The action of 1-Methylbenz(A)anthracene can be influenced by various environmental factors. For example, the presence of other chemicals can affect its metabolism and the formation of DNA adducts . Additionally, factors such as temperature and pH can influence its stability and efficacy .

Biochemical Analysis

Biochemical Properties

It is known that human Aldo-Keto Reductases (AKRs) can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may interact with these enzymes in biochemical reactions .

Cellular Effects

It is known that PAHs can induce an inflammatory response that may lead to pulmonary toxicity . This suggests that 1-Methylbenz(A)anthracene may have similar effects on cells, potentially influencing cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that AKRs can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may exert its effects at the molecular level through similar mechanisms, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

It is known that benz[a]anthracene has an LD50 of over 5000 mg/kg, although classical behavioral changes were observed at lower administered doses . This suggests that 1-Methylbenz(A)anthracene may have similar dosage effects, potentially including threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

It is known that AKRs can catalyze the oxidation of PAH trans-dihydrodiols to PAH o-quinones . This suggests that 1-Methylbenz(A)anthracene may be involved in similar metabolic pathways, potentially interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Preparation Methods

The synthesis of 1-Methylbenz[a]anthracene typically involves the alkylation of benz(a)anthracene. One common method is the Friedel-Crafts alkylation, where benz(a)anthracene reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions usually involve anhydrous conditions and temperatures ranging from 0°C to 50°C. Industrial production methods may vary, but they generally follow similar principles of alkylation reactions.

Chemical Reactions Analysis

1-Methylbenz[a]anthracene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Hydrogen gas in the presence of a palladium catalyst is often used for this purpose.

    Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at the aromatic rings.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield 1-methylbenz(a)anthracene-7,12-dione.

Comparison with Similar Compounds

1-Methylbenz[a]anthracene is similar to other polycyclic aromatic hydrocarbons such as:

Compared to these compounds, this compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity .

Properties

IUPAC Name

1-methylbenzo[a]anthracene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14/c1-13-5-4-8-14-9-10-17-11-15-6-2-3-7-16(15)12-18(17)19(13)14/h2-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMBCXXTFFHALK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C=CC3=CC4=CC=CC=C4C=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50179699
Record name 1-Methylbenz(a)anthracene
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Molecular Weight

242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2498-77-3
Record name 1-Methylbenz[a]anthracene
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Record name 1-Methylbenz(a)anthracene
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Record name 1-Methylbenz(a)anthracene
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Record name 1-methylbenz[a]anthracene
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Record name 1-METHYLBENZ(A)ANTHRACENE
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Q & A

Q1: Why is 1-methylbenz(a)anthracene considered a significant environmental concern?

A: 1-methylbenz(a)anthracene is a PAH found in oil spills, posing a risk to marine ecosystems. A study analyzing sediment samples from an oil spill in the Philippines detected high levels of 1-methylbenz(a)anthracene one month after the incident []. This highlights the compound's persistence in the environment and its potential for bioaccumulation in the food chain.

Q2: How does the structure of 1-methylbenz(a)anthracene influence its potential carcinogenicity?

A: Research indicates that the shape and structural features of 1-methylbenz(a)anthracene contribute to its carcinogenic properties []. Notably, the "bay region" geometry, characterized by a methyl group positioned opposite a hydrogen atom (H12) and adjacent to another hydrogen (H11), leads to a longer C13-C18 bond within the bay region. This distorted structure, along with the short K-region bond (C5-C6), is thought to play a role in the compound's interaction with DNA and its ability to induce mutations.

Q3: How does the presence of a methyl group in 1-methylbenz(a)anthracene affect its mutagenicity compared to unsubstituted benz(a)anthracene?

A: Studies have shown that alkyl substitutions, such as the methyl group in 1-methylbenz(a)anthracene, can significantly influence the compound's mutagenicity []. While both benz(a)anthracene and its alkylated derivatives are mutagenic, the position and type of alkyl group can alter the compound's reactivity and interaction with biological systems. Further research is needed to fully understand the specific mechanisms by which the methyl group in 1-methylbenz(a)anthracene contributes to its mutagenic potential.

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